Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-
Description
The compound Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- features a central ethanedione (diketone) backbone linked via an oxydi-4,1-phenylene group (oxygen-bridged diphenyl ether) at the 1,1'-positions. Each phenyl ring in the bridge is substituted with a 2-phenyl group.
Properties
IUPAC Name |
1-[4-[4-(2-oxo-2-phenylacetyl)phenoxy]phenyl]-2-phenylethane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O5/c29-25(19-7-3-1-4-8-19)27(31)21-11-15-23(16-12-21)33-24-17-13-22(14-18-24)28(32)26(30)20-9-5-2-6-10-20/h1-18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZHLLCAHJUHAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70389293 | |
| Record name | Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21454-19-3 | |
| Record name | Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70389293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] (CAS No. 21454-19-3) is a complex organic compound with the molecular formula C28H18O5 and a molecular weight of 434.4 g/mol. This compound exhibits significant biological activity due to its unique structural properties, which include two phenyl groups linked by an oxydiphenylene moiety and two ethanedione units. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
The structure of ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] can be represented as follows:
Key Features:
- Aromatic Rings : The presence of multiple aromatic rings enhances stability and reactivity.
- Functional Groups : The ethanedione units contribute to its chemical reactivity and potential interactions with biological macromolecules.
Synthesis Methods
The synthesis of ethanedione, 1,1'-(oxydi-4,1-phenylene)bis[2-phenyl-] can be achieved through various methods, each with distinct advantages and limitations regarding yield and purity:
| Synthesis Method | Description | Yield | Purity |
|---|---|---|---|
| Condensation Reaction | Involves the reaction of phenolic compounds with diketones. | Moderate | High |
| Oxidative Coupling | Utilizes oxidizing agents to couple phenolic precursors. | High | Moderate |
| Direct Acetylation | Directly acetylates phenolic compounds using acetic anhydride. | Low | High |
Ethanedione derivatives have been studied for their interactions with various biological targets:
- Antioxidant Activity : Compounds derived from ethanedione exhibit significant antioxidant properties, reducing oxidative stress in cells.
- Antimicrobial Properties : Research indicates that ethanedione derivatives can inhibit the growth of certain bacteria and fungi, making them potential candidates for antimicrobial agents.
Case Studies
- Antioxidant Study : A study demonstrated that ethanedione derivatives significantly reduced reactive oxygen species (ROS) in human cell lines, suggesting potential therapeutic applications in oxidative stress-related diseases .
- Antimicrobial Efficacy : Another investigation showed that a derivative of ethanedione displayed inhibitory effects against Staphylococcus aureus and Escherichia coli in vitro, indicating its potential as a broad-spectrum antimicrobial agent .
Applications
The unique properties of ethanedione make it suitable for various applications:
- Pharmaceuticals : Its derivatives are being explored for drug development due to their biological activities.
- Materials Science : The compound's stability and reactivity are beneficial in creating advanced materials with specific properties.
Scientific Research Applications
Photoinitiators in Polymer Chemistry
Ethanedione serves as an effective photoinitiator in polymerization processes. It generates free radicals upon exposure to light, initiating polymerization reactions necessary for producing various polymers.
Case Study: Photopolymerization Efficiency
Research conducted by Ionescu et al. demonstrated that ethanedione outperformed traditional photoinitiators in thiol-ene “click” chemistry, leading to the synthesis of highly functional polyols with improved properties.
Biological Research
Ethanedione is utilized as a molecular probe in biological studies due to its ability to interact with biomolecules.
Applications:
- Enzyme Activity Studies : It helps investigate enzyme kinetics and metabolic pathways.
- Drug Delivery Systems : The compound's ability to form stable complexes with drugs enhances bioavailability and minimizes side effects.
Case Study: Drug Delivery Potential
A study explored ethanedione's capacity to encapsulate therapeutic agents, revealing promising results for controlled release systems that improve drug efficacy.
Materials Science
Ethanedione is used in the development of advanced materials such as coatings and adhesives where precise polymerization control is required.
Application Example:
In industrial settings, ethanedione-based formulations are employed to create durable coatings that exhibit excellent adhesion properties and resistance to environmental factors.
Comparison with Similar Compounds
Key Data Tables
Table 1: Structural and Physical Properties
Research Findings and Trends
- Electronic Properties : Oxygen-bridged compounds (e.g., target) exhibit higher electron delocalization than alkyl-bridged analogs, enhancing suitability for optoelectronic devices .
- Thermal Stability : Phenyl substituents improve thermal resistance compared to hydroxy/methyl variants, critical for high-temperature applications .
Preparation Methods
Synthesis via Acylation of Oxy-bridged Phenylene Precursors
One common approach involves starting from a diphenyl ether derivative (oxy-bridged phenylene) which is functionalized at the para positions with acetyl or related groups, followed by oxidation to form the 1,2-dione structure.
- Starting Material: 2,2'-(oxybis(4,1-phenylene))bis(1-phenylethane-1,2-dione) precursors.
- Reagents: Phenylacetyl chloride or related acyl halides.
- Conditions: Friedel-Crafts acylation or similar electrophilic aromatic substitution in the presence of Lewis acids (e.g., AlCl3).
- Outcome: Introduction of 1,2-dione groups at the phenyl rings attached to the oxy-bridged biphenyl core.
This method is supported by supplier synthesis data indicating the compound's preparation by acylation of phenoxy-phenyl derivatives with phenylacetyl groups, yielding the bis-dione compound with high purity (97-98% assay).
Halogenated Ethanedione Derivatives as Precursors
Halogenated analogues such as 1,1'-[ethane-1,2-diylbis(oxy-4,1-phenylene)]bis(2-bromoethan-1-one) have been synthesized and can serve as precursors or analogues in related synthetic schemes.
- Reagents: Bromination agents to introduce bromo substituents on ethanone groups.
- Applications: These halogenated compounds are useful for further nucleophilic substitution reactions to build more complex derivatives or for cross-coupling reactions.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The acylation method provides a straightforward and efficient route to the target ethanedione compound with high assay purity, suitable for use as synthetic intermediates in pharmaceuticals or agrochemicals.
- The bis(acetoacetamide) route, while lower yielding, offers a versatile intermediate that can be chemically transformed into various diketone derivatives, including ethanediones.
- Halogenated ethanedione derivatives expand the synthetic toolbox, allowing for further derivatization via substitution reactions, which is valuable in complex molecule synthesis.
- Storage and handling recommendations for the final ethanedione compound include keeping it in sealed containers in cool, dry conditions away from oxidizing agents to maintain stability.
Q & A
Basic Research: What are the most reliable synthetic routes for preparing ethanedione derivatives with bis-phenyl and oxyphenylene moieties?
Methodological Answer:
The synthesis of ethanedione derivatives often involves coupling reactions or cycloadditions. For example, bisdiazo ketones (e.g., 1,4-bisdiazo-2,3-butanedione) can react with olefins like cyclohexene under anhydrous copper sulfate catalysis to form ethanedione derivatives via double addition reactions . Optimization of reaction conditions (e.g., temperature, catalyst loading) is critical to avoid side products. Alternative routes include acid-catalyzed condensation of phenolic precursors, as demonstrated in the synthesis of structurally analogous bis(4-hydroxyphenyl) compounds . Key steps involve:
- Purification via column chromatography (e.g., Florisil) .
- Crystallization from methanol or ethanol to isolate high-purity products.
Basic Research: What spectroscopic and analytical techniques are essential for characterizing this compound?
Methodological Answer:
Characterization should integrate multiple techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons, carbonyl groups, and phenyl/oxyphenylene linkages .
- IR Spectroscopy : Confirm carbonyl stretches (~1650–1750 cm⁻¹) and hydroxyl groups (if present) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., C₂₀H₁₄O₄ for the target compound).
- X-ray Crystallography : Resolve crystal structure and confirm regiochemistry of substituents .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for materials science applications.
Advanced Research: How can reaction intermediates and mechanisms be elucidated for ethanedione-based transformations?
Methodological Answer:
Mechanistic studies require:
- Time-resolved spectroscopy : Monitor intermediates during reactions (e.g., UV-Vis for quinone formation during oxidation) .
- Isolation of intermediates : Use low-temperature conditions or trapping agents (e.g., Grignard reagents for ketone intermediates) .
- Computational modeling : Density Functional Theory (DFT) to simulate transition states and energy barriers for key steps like cycloadditions or hydrogen bonding interactions .
- Isotopic labeling : ¹⁸O or deuterated reagents to trace oxygen or hydrogen transfer in redox reactions .
Advanced Research: How can computational tools guide the design of ethanedione derivatives for specific applications?
Methodological Answer:
Computational strategies include:
- Retrosynthetic analysis : AI-driven platforms (e.g., Template_relevance models) predict feasible routes by cross-referencing databases like Reaxys or Pistachio .
- Molecular docking : Screen derivatives for biological activity (e.g., binding to enzymes or receptors) using software like AutoDock .
- QSPR/QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with properties like solubility or catalytic activity .
Advanced Research: How should researchers address contradictions in reported data (e.g., conflicting solubility or reactivity results)?
Methodological Answer:
Contradictions often arise from variations in:
- Purity : Validate via HPLC or elemental analysis .
- Experimental conditions : Replicate studies under standardized parameters (e.g., solvent polarity, temperature) .
- Sample history : Document storage conditions (e.g., exposure to light/moisture) that may degrade the compound.
- Cross-validation : Compare results across multiple techniques (e.g., NMR vs. X-ray for regiochemical assignment) .
Advanced Research: What strategies optimize catalytic or ligand performance in ethanedione-based coordination complexes?
Methodological Answer:
For coordination chemistry applications:
- Ligand design : Introduce electron-donating/withdrawing groups to modulate metal center reactivity .
- Spectroscopic monitoring : EPR or EXAFS to study metal-ligand interactions in situ.
- Kinetic studies : Measure turnover frequencies (TOF) under varying pH or temperature to identify optimal conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
